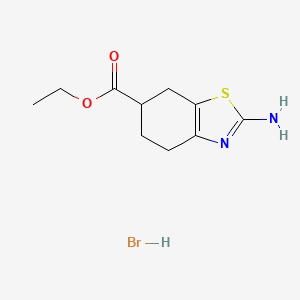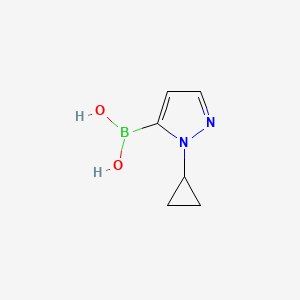![molecular formula C13H7ClF5N3O B1458212 N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide CAS No. 1797988-93-2](/img/structure/B1458212.png)
N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide
Vue d'ensemble
Description
N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide is a chemical compound known for its unique structural features and potential applications in various fields This compound contains multiple halogen atoms, including chlorine and fluorine, which contribute to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the chlorination of a suitable pyridine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Difluorobenzene: The pyridine intermediate is then coupled with a difluorobenzene derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.
Formation of the Carbohydrazide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing halogens.
Substitution: Formation of substituted derivatives with new functional groups replacing halogens.
Applications De Recherche Scientifique
N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide involves its interaction with specific molecular targets. The compound’s halogen atoms and functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-fluorobenzenecarbohydrazide
- N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-dichlorobenzenecarbohydrazide
- N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-dibromobenzenecarbohydrazide
Uniqueness
N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-2,6-difluorobenzenecarbohydrazide is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and stability. These features make it particularly valuable in applications requiring robust and versatile chemical intermediates.
Propriétés
IUPAC Name |
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2,6-difluorobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF5N3O/c14-9-4-6(13(17,18)19)5-10(20-9)21-22-12(23)11-7(15)2-1-3-8(11)16/h1-5H,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZWHXSSLDFMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)

![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)

![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)





![Spiro[2.3]hexane-5-carbaldehyde](/img/structure/B1458150.png)

